molecular formula C7H15N3O B13217165 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea

3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea

Cat. No.: B13217165
M. Wt: 157.21 g/mol
InChI Key: YRKJGBJXQSEVRL-UHFFFAOYSA-N
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Description

The Pyrrolidine (B122466) Ring: A Foundation of Versatility

The five-membered pyrrolidine ring is a cornerstone of many biologically active compounds. researchgate.netnih.gov Its prevalence in both natural products and synthetic drugs stems from several key features. The non-planar, three-dimensional structure of the pyrrolidine ring allows for a more comprehensive exploration of the binding pockets of biological targets compared to flat, aromatic rings. researchgate.netnih.gov This three-dimensionality is crucial for achieving high-affinity and selective interactions with proteins.

Furthermore, the pyrrolidine scaffold possesses stereogenic centers, meaning it can exist in different spatial arrangements (enantiomers and diastereomers). This stereochemical diversity is a powerful tool for medicinal chemists, as different stereoisomers of a drug can exhibit vastly different biological activities and metabolic stabilities. researchgate.netnih.gov The nitrogen atom within the pyrrolidine ring also provides a key point for chemical modification and can act as a hydrogen bond acceptor or a basic center, further enhancing its utility in drug design. nih.gov

The Methylurea (B154334) Moiety: A Key to Biological Interactions

The urea (B33335) functional group (and its methylated form in this case) is another element that confers privileged status. The urea moiety is an excellent hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with amino acid residues in protein targets. nih.gov This ability to participate in hydrogen bonding is a fundamental aspect of molecular recognition and is often critical for the efficacy of a drug. The incorporation of a methyl group on the urea nitrogen can also influence the molecule's solubility, lipophilicity, and metabolic stability, providing another avenue for fine-tuning its pharmacological properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-methyl-3-(pyrrolidin-2-ylmethyl)urea

InChI

InChI=1S/C7H15N3O/c1-8-7(11)10-5-6-3-2-4-9-6/h6,9H,2-5H2,1H3,(H2,8,10,11)

InChI Key

YRKJGBJXQSEVRL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCC1CCCN1

Origin of Product

United States

Chemical Reactivity and Derivatization of the 3 Methyl 1 Pyrrolidin 2 Yl Methyl Urea Scaffold

Modifications of the Urea (B33335) Moiety for Structural Diversity

The urea portion of the scaffold offers multiple points for modification to achieve structural diversity. The parent structure contains a methyl group on one nitrogen and a pyrrolidin-2-ylmethyl group on the other. Altering the substituents on the urea nitrogens is a common strategy to modulate biological activity. researchgate.netnih.gov

One primary approach is the replacement of the methyl group with a wide array of other substituents. This is typically achieved by reacting the precursor, (pyrrolidin-2-yl)methanamine, with various isocyanates (R-N=C=O). jkchemical.comwikipedia.org This reaction allows for the introduction of different alkyl, aryl, and heterocyclic groups, significantly altering the scaffold's lipophilicity, electronic properties, and steric profile. For instance, substituting the methyl group with larger or more complex aromatic rings can enhance interactions with protein targets. nih.govmdpi.com

Further diversity can be introduced by modifying the second nitrogen of the urea moiety, although this is less common as it is attached to the chiral pyrrolidine (B122466) core. N-alkylation or N-arylation at this position would require multi-step sequences, potentially involving protecting groups. Such modifications can disrupt the planarity of the urea group, which may impact crystal packing and improve solubility. nih.gov

Table 1: Potential Modifications of the Urea Moiety
Modification TypeSynthetic ApproachRationale for ModificationExample Substituent (R)
N-Alkyl SubstitutionReaction of (pyrrolidin-2-yl)methanamine with alkyl isocyanates (R-NCO)Modulate lipophilicity and steric bulkEthyl, Isopropyl, Cyclohexyl
N-Aryl SubstitutionReaction of (pyrrolidin-2-yl)methanamine with aryl isocyanates (Ar-NCO)Introduce aromatic interactions (e.g., π-π stacking), alter electronic propertiesPhenyl, 4-Fluorophenyl, Pyridyl
N-Acyl SubstitutionMulti-step synthesis involving acylation of the urea nitrogenIntroduce additional hydrogen bond acceptors and alter electronic characterAcetyl, Benzoyl
Formation of Cyclic UreasIntramolecular cyclization with a tethered functional groupConstrain the conformation of the urea moietyImidazolidin-2-one formation

Functionalization and Substitution Patterns on the Pyrrolidine Ring

The pyrrolidine ring is a key component contributing to the scaffold's three-dimensionality and stereochemical properties. researchgate.netnih.gov Functionalization of the pre-formed pyrrolidine ring or construction of the ring from substituted precursors provides a powerful means to diversify the core structure. nih.govresearchgate.net

Common strategies for derivatization include:

Substitution at C3, C4, and C5: The carbon atoms of the pyrrolidine ring can be substituted with various groups such as alkyls, halogens (especially fluorine), hydroxyls, and amines. These modifications can influence the ring's conformation, a phenomenon known as "pseudorotation," and thereby affect how the molecule interacts with its biological target. researchgate.net For example, stereoselective synthesis can yield specific cis/trans isomers with distinct biological profiles. nih.gov

Synthesis from Functionalized Precursors: A highly effective strategy involves synthesizing the entire scaffold starting from optically pure, functionalized pyrrolidine precursors like 4-hydroxyproline (B1632879) or 3-aminopyrrolidine (B1265635) derivatives. mdpi.com This approach allows for the precise placement of functional groups with defined stereochemistry.

Recent advances in C-H functionalization offer another avenue for direct modification of the pyrrolidine ring without pre-installed functional groups, representing a more atom-economical approach. rsc.org

Table 2: Functionalization and Substitution Patterns on the Pyrrolidine Ring
PositionType of FunctionalizationPotential ImpactExample Reaction
N1 (Ring Nitrogen)Alkylation, Acylation, SulfonylationAlters basicity, lipophilicity, and introduces new interaction points.Reaction with alkyl halides or acyl chlorides.
C3Hydroxylation, Amination, AlkylationIntroduces polar groups or steric bulk, affects ring pucker.Synthesis from 3-substituted proline derivatives.
C4Fluorination, Hydroxylation, AlkylationModulates metabolic stability and conformation. Fluorine can act as a hydrogen bond acceptor.Synthesis from 4-hydroxyproline or 4-fluoroproline.
C5Alkylation, ArylationCan influence the orientation of the methylurea (B154334) side chain.α-C–H functionalization methodologies. rsc.org

Introduction of Peripheral Substituents for Scaffold Diversification

To achieve significant diversification, larger and more complex functional groups, or "peripheral substituents," can be introduced onto the 3-methyl-1-[(pyrrolidin-2-yl)methyl]urea scaffold. This strategy aims to combine the core scaffold with other pharmacophoric elements to create hybrid molecules with novel or enhanced properties.

These peripheral groups can be appended to either the urea moiety or the pyrrolidine ring:

On the Urea Moiety: Instead of simple alkyl or aryl groups, the urea can be substituted with larger heterocyclic systems, polycyclic aromatic groups, or long-chain aliphatic moieties. researchgate.netgoogle.com For example, reacting (pyrrolidin-2-yl)methanamine with an isocyanate derived from a known bioactive molecule can link two pharmacophores together.

On the Pyrrolidine Ring: The ring nitrogen is a convenient handle for introducing large substituents. For example, it can be functionalized with groups containing carboxylic acids, esters, or other heterocycles. This is often achieved through standard alkylation or acylation reactions. nih.gov Starting from precursors like hydroxyproline (B1673980) allows for the attachment of peripheral groups via an ether or ester linkage. mdpi.com

Table 3: Examples of Peripheral Substituents for Scaffold Diversification
Attachment PointPeripheral Substituent TypeSynthetic MethodPurpose of Diversification
Urea NitrogenAdamantyl GroupReaction with adamantyl isocyanate. mdpi.comIncrease lipophilicity and target specific hydrophobic pockets.
Urea NitrogenBiaryl SystemReaction with a biaryl isocyanate.Introduce extended aromatic systems for enhanced binding.
Pyrrolidine NitrogenCarboxybenzyl GroupAlkylation with a benzyl (B1604629) halide containing a protected carboxylate.Introduce an acidic group for salt bridge formation.
Pyrrolidine C4-PositionPhenoxy GroupWilliamson ether synthesis starting from 4-hydroxyproline derivative.Introduce a large aromatic substituent via a flexible linker.

Reaction Mechanisms and Pathways for Derivatization

The derivatization of the this compound scaffold relies on well-established reaction mechanisms in organic chemistry.

Urea Formation and Modification: The most fundamental reaction is the formation of the urea bond itself. This typically proceeds via the nucleophilic addition of an amine to an isocyanate. jkchemical.comresearchgate.net The amine's lone pair of electrons attacks the electrophilic carbon of the isocyanate group, followed by a proton transfer to form the stable urea linkage. jkchemical.com Derivatization of the urea moiety primarily utilizes this pathway by varying the isocyanate reactant. organic-chemistry.org Alternative, "phosgene-free" methods involve the use of reagents like N,N'-carbonyldiimidazole (CDI) or the in-situ generation of isocyanates from carboxylic acids via rearrangements like the Curtius or Hofmann rearrangement. nih.gov Another pathway involves the transamidation of urea with an amine, which can proceed through an in-situ generated isocyanic acid intermediate. nih.gov

Pyrrolidine Ring Functionalization:

N-Alkylation/Acylation: These are standard nucleophilic substitution (SN2) or nucleophilic acyl substitution reactions. The secondary amine of the pyrrolidine ring acts as the nucleophile, attacking an alkyl halide or an acyl chloride/anhydride.

Cyclization Reactions: The synthesis of the pyrrolidine ring itself often involves intramolecular cyclization. Methods include reductive amination of γ-amino ketones or aldehydes and intramolecular C-H amination. organic-chemistry.org

[3+2] Cycloaddition: A powerful method for constructing substituted pyrrolidine rings is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. researchgate.net This allows for the creation of complex substitution patterns with high stereocontrol.

Solid-Phase Synthesis Applications

The structure of this compound is amenable to solid-phase synthesis (SPS), a technique that is highly valuable for the rapid generation of compound libraries for drug discovery. nih.gov In SPS, molecules are built step-by-step on a solid polymer support (resin), which simplifies purification to a simple filtration and washing process. nih.gov

A potential solid-phase strategy could involve several approaches:

Immobilization via the Pyrrolidine Ring: A protected pyrrolidine derivative, such as N-Boc-(2-aminomethyl)pyrrolidine, could be synthesized. The pyrrolidine nitrogen could then be attached to a resin (e.g., 2-chlorotrityl chloride resin). After deprotection of the primary amine, the urea moiety could be formed by reaction with an isocyanate.

Immobilization via the Primary Amine: (S)-2-(Aminomethyl)pyrrolidine (with the ring nitrogen protected, e.g., with a Boc group) can be attached to a resin. The urea can then be formed, followed by further modifications and final cleavage from the resin.

Stepwise Urea Construction on Resin: An amine-functionalized resin (e.g., Rink amide resin) can be used as the starting point. The urea can be built upon it in a stepwise fashion. For example, the resin-bound amine can be reacted with a phosgene (B1210022) equivalent like triphosgene (B27547) to form a resin-bound isocyanate. nih.gov This intermediate can then be reacted with (pyrrolidin-2-yl)methanamine to complete the scaffold. nih.gov

The use of standard protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) is essential to control reactivity at various stages of the synthesis. nih.gov

Table 4: Illustrative Solid-Phase Synthesis Scheme for Scaffold Analogs
StepDescriptionReagents and Conditions
1. Resin LoadingAttach a protected amino acid (e.g., Fmoc-glycine) to a Rink Amide resin.Fmoc-Gly-OH, DIC, HOBt in DMF
2. Fmoc DeprotectionRemove the Fmoc protecting group to reveal a free primary amine.20% Piperidine in DMF
3. Isocyanate FormationConvert the resin-bound amine to an isocyanate.Triphosgene, DIPEA in a chlorinated solvent. nih.gov
4. Urea FormationReact the resin-bound isocyanate with a functionalized pyrrolidine derivative.N-Boc-(pyrrolidin-2-yl)methanamine in DMF.
5. Final CleavageCleave the final compound from the resin support and remove protecting groups.TFA cocktail (e.g., TFA/TIS/H₂O).

Structure Activity Relationship Sar Studies of 3 Methyl 1 Pyrrolidin 2 Yl Methyl Urea Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea derivatives is governed by the interplay of its three main structural components: the pyrrolidine (B122466) ring, the methylurea (B154334) group, and the methylene (B1212753) linker. SAR studies on analogous compounds reveal that each part plays a distinct role in target binding and activity.

Key structural features and their impact on activity include:

The Urea (B33335) Moiety: The urea group is a crucial pharmacophore, capable of forming multiple hydrogen bonds with biological targets. Studies on various urea derivatives show that the hydrogen bond donor and acceptor properties of the N-H and C=O groups are often essential for potent biological activity. nih.gov Modifications such as N-methylation can significantly alter this activity; for instance, mono-N-methylation sometimes leads to a decrease in potency, while di-N-methylation can cause an even greater reduction. nih.gov This suggests that the hydrogen-bonding capacity of the urea nitrogens is a key determinant of efficacy.

The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle provides a three-dimensional structure that is crucial for orienting the other functional groups for optimal interaction with a target. researchgate.netnih.gov The sp³-hybridized carbons of the pyrrolidine ring allow it to explore pharmacophore space efficiently. researchgate.netnih.gov Substituents on the pyrrolidine ring can influence both potency and selectivity. For example, in related pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position offered better in vitro potency. nih.gov

The Methyl Group: The N-methyl group on the urea can influence several properties, including solubility, metabolic stability, and binding affinity. In some series of urea derivatives, this group is essential for activity, while in others, it can be detrimental. nih.gov Its presence can provide a balance of lipophilicity and also sterically guide the orientation of the molecule within a binding pocket.

The following table summarizes the general effects of modifications on different parts of related urea-based scaffolds.

Molecular ComponentModificationGeneral Impact on Biological ActivityReference
Urea Moiety Replacement with Thiourea (B124793)Significant decrease in activity nih.gov
Replacement with Carbamate (B1207046)Substantial decrease in potency nih.gov
Di-N-methylationMajor decrease in activity nih.gov
Pyrrolidine Ring Substitution at position 3Can strongly affect anticonvulsant activity in related scaffolds nih.gov
Introduction of chiral centersPromotes selectivity for specific receptor targets nih.gov

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry is a pivotal factor in the biological activity of chiral molecules like this compound, which contains a stereocenter at the C2 position of the pyrrolidine ring. nih.gov The spatial arrangement of the methylurea side chain relative to the pyrrolidine ring can drastically affect how the molecule interacts with its biological target, as proteins and receptors are themselves chiral environments. nih.govnih.gov

Research on chiral compounds consistently demonstrates that different stereoisomers can exhibit widely varying biological profiles, including differences in potency, efficacy, and even the type of activity (e.g., agonist vs. antagonist). researchgate.netnih.gov For many pyrrolidine-containing drugs, one enantiomer is significantly more active than the other. researchgate.netnih.gov

In studies of nature-inspired compounds like 3-Br-acivicin and its derivatives, stereochemistry was found to cause significant differences in antimalarial activity, with the natural (5S, αS) isomers consistently being the most potent. nih.govnih.gov While all isomers might bind to a specific target enzyme, stereoselective uptake or interaction with other cellular components could be responsible for the enhanced biological activity of a particular isomer. nih.govresearchgate.net For example, the enantiomer (5R, αR)-2d was approximately 10-fold less potent than the (5S, αS) isomer 2a against P. falciparum strains, while other diastereoisomers were inactive. nih.gov

This highlights the principle that the specific 3D orientation of functional groups is critical for molecular recognition and subsequent biological response. Therefore, for this compound, it is expected that the (R)- and (S)-enantiomers would display distinct biological activities.

The table below, adapted from studies on 3-Br-acivicin derivatives, illustrates the profound impact of stereochemistry on biological potency. nih.gov

Compound IsomerStereochemistryIC₅₀ towards P. falciparum D10 (μM)IC₅₀ towards P. falciparum W2 (μM)
2a (5S, αS)1.4 ± 0.11.8 ± 0.2
2b (5S, αR)> 15> 15
2c (5R, αS)> 15> 15
2d (5R, αR)13.5 ± 0.914.8 ± 1.1

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a molecule is not only dependent on its static structure but also on its conformational flexibility and the specific three-dimensional shapes it can adopt in solution. The pyrrolidine ring in this compound is not planar and exists in a dynamic equilibrium of puckered conformations, often described as "envelope" or "twist" forms. researchgate.netnih.gov

The preferred conformation of the molecule can be influenced by substituents and the surrounding environment, and this conformation often dictates its ability to fit into a target's binding site. Conformational analysis, using techniques like NMR spectroscopy and computational modeling, is employed to determine the predominant shapes a molecule adopts and to correlate these shapes with biological function. nih.govunifi.itnih.gov

Studies on conformationally constrained analogs of bioactive peptides have shown that restricting the molecule to a specific, "bioactive" conformation can lead to a significant increase in potency and selectivity. nih.gov For example, replacing a flexible part of a molecule with a more rigid structure, such as a triazole-containing bridge, can generate compounds that adopt a desired conformation, like a β-turn, which is crucial for activity. unifi.it This approach highlights the strong link between a molecule's conformational preferences and its pharmacological activity.

While specific conformational analysis data for this compound is not detailed in the available literature, the principles derived from related scaffolds underscore the importance of this aspect. The orientation of the methylurea substituent relative to the pyrrolidine ring, governed by the ring's pucker and rotation around the C-N bond, would be a critical factor in determining its interaction with a biological target.

Comparative SAR with Related Urea- and Pyrrolidine-Containing Scaffolds

To better understand the SAR of this compound, it is useful to compare it with related chemical scaffolds. Both the urea and pyrrolidine moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govresearchgate.net

Comparison with other Urea-Containing Scaffolds: The urea linkage is a versatile functional group, but its isosteric replacement can lead to dramatic changes in activity. In a series of anti-tuberculosis agents, replacing the urea group with a thiourea led to an 80-fold decrease in activity. nih.gov A further replacement with a carbamate resulted in an additional 10-fold loss of potency. nih.gov This demonstrates a strict structural requirement for the urea moiety for activity against that specific target, likely due to its unique hydrogen bonding pattern.

The table below illustrates the impact of replacing the urea moiety in a series of adamantyl-phenyl derivatives. nih.gov

Compound No.Core StructureAnti-M. tb MIC (µg/mL)
1 1-adamantyl-3-phenyl urea 0.01
31 1-adamantyl-3-phenyl thiourea 0.8
32 1-adamantyl-3-phenyl carbamate >10

Comparison with other Pyrrolidine-Containing Scaffolds: The pyrrolidine ring is a cornerstone of many drugs, and its substitution pattern is key to its function. mdpi.com For example, in a series of C-C chemokine receptor 1 (CCR1) antagonists, a library screening identified a novel pyrrolidine urea compound as a moderately potent hit. nih.gov Optimization of this hit, likely involving modifications to the substituents on both the pyrrolidine and urea portions, led to an advanced lead compound with a potent IC₅₀ of 20 nM and high selectivity. nih.gov This shows that the basic pyrrolidine urea scaffold is a viable starting point for developing potent and selective modulators of biological targets. The specific attachment point and substituents on the pyrrolidine ring are critical determinants of the ultimate biological profile. nih.gov

Mechanistic Investigations of 3 Methyl 1 Pyrrolidin 2 Yl Methyl Urea and Its Analogues

Molecular Target Identification and Validation

Detailed studies specifically identifying and validating the molecular targets of 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea are not extensively available in the public scientific literature. While urea-based compounds are known to interact with a variety of biological targets, including enzymes and receptors, the specific protein or proteins that this compound binds to with significant affinity and specificity have not been definitively identified.

General research into urea (B33335) derivatives suggests a broad potential for interactions. For instance, certain pyridin-2-yl urea compounds have been investigated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a component of the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.comnih.gov Other urea derivatives have been explored for their modulatory activity on targets such as the PI3K/Akt/mTOR signaling pathway and opioid receptors. nih.govmdpi.com However, it is crucial to note that this does not confirm these as targets for this compound itself. Without specific experimental data, any potential targets remain speculative.

Table 1: Potential Molecular Targets of Urea-Based Compounds
Potential Target ClassSpecific ExamplesRelevance to this compound
KinasesASK1, PI3KData not available
GPCRsOpioid ReceptorsData not available
EnzymesDipeptidyl Peptidase IVData not available

Ligand-Target Interaction Profiling

Comprehensive ligand-target interaction profiling for this compound, including detailed binding modes and potential for allosteric modulation, is not currently documented in published research. The urea functional group is capable of forming multiple stable hydrogen bonds, which is a key feature in the interaction of many urea-containing drugs with their protein targets. nih.gov

Computational docking and molecular dynamics simulations are often employed to predict the binding modes of novel compounds. mdpi.com For related pyridin-2-yl urea inhibitors of ASK1, for example, absolute binding free energy calculations have been used to discriminate between possible binding modes. nih.govresearchgate.net Such studies for this compound would be necessary to elucidate how it might interact with a specific binding pocket, including identifying key amino acid residues involved in the interaction.

Table 2: Predicted Interaction Profile for a Generic Urea-Based Ligand
Interaction TypePotential Functional Groups InvolvedSignificance
Hydrogen BondingUrea (N-H, C=O), Pyrrolidine (B122466) (N-H)Key for affinity and specificity
Hydrophobic InteractionsMethyl group, Pyrrolidine ringContributes to binding affinity
Van der Waals ForcesEntire moleculeGeneral contribution to binding

Cellular Pathway Modulation and Signaling Crosstalk

There is a lack of specific data from cellular studies to determine how this compound modulates cellular pathways and the potential for signaling crosstalk. The ultimate cellular effect of a compound is dependent on its molecular target. For instance, if this compound were to inhibit a kinase like ASK1, it would be expected to impact the downstream MAPK signaling pathways, which are involved in cellular processes such as proliferation, differentiation, and apoptosis. mdpi.com Similarly, if it were to modulate a receptor, it would affect the signaling cascade associated with that receptor. Without a confirmed molecular target, the downstream cellular consequences of exposure to this compound remain unknown.

Preclinical Applications in Chemical Biology and Drug Discovery

In Vivo (Non-human) Pharmacological Evaluation

There is no available data from in vivo studies in non-human models for 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea. The process of evaluating a compound's effects within a living organism is a critical step to understand its potential therapeutic efficacy and physiological impact. Typically, this involves administering the compound to animal models to assess its activity, potency, and dose-response relationship. For many urea-containing compounds, such studies have been pivotal in characterizing their pharmacological properties, for instance as hypolipidemic agents in rodents or as antagonists for receptors like TRPV1. nih.govnih.gov However, no such research has been published for this compound.

Utility in Chemical Probe Development and Target Validation

Information regarding the use of this compound as a chemical probe for target validation is not present in the current body of scientific literature. Chemical probes are essential tools in chemical biology for investigating the function of specific proteins or biological pathways. The development of such probes, often containing functionalities like the urea (B33335) group, aids in the validation of new drug targets. nih.gov The strategic modification of a molecule, such as the addition of a methyl group to a urea derivative, can be used to probe molecular interactions. rsc.org While the broader class of urea derivatives has been instrumental in this area, the specific application of this compound for these purposes has not been documented.

Future Research Directions

Exploration of Novel Synthetic Pathways and Methodologies

Future research should prioritize the development of efficient and stereoselective synthetic routes to 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea and its derivatives. While syntheses for related structures exist, optimizing pathways for this specific scaffold is crucial for creating diverse chemical libraries for screening.

Stereoselective Synthesis : A primary focus should be on methods that allow for precise control over the stereochemistry of the pyrrolidine (B122466) ring. Many biologically active pyrrolidine-containing drugs are synthesized from optically pure cyclic precursors like proline or 4-hydroxyproline (B1632879). nih.govmdpi.com Future work could adapt these well-established starting materials, for instance, by reducing the carboxylic acid of an appropriate N-protected proline derivative to an amine, followed by reaction with methyl isocyanate.

Acyclic Precursor Cyclization : An alternative and highly flexible approach involves the cyclization of acyclic starting materials. mdpi.com This methodology offers the advantage of potentially introducing a wider range of substituents at any position of the pyrrolidine ring, which is less dependent on the availability of pre-functionalized cyclic precursors like proline. mdpi.com This would greatly simplify the screening process for potential drug candidates by enabling the creation of a broader array of analogues. mdpi.com

Modern Urea (B33335) Formation : Research into novel methods for forming the urea bond could also prove fruitful. Techniques moving beyond standard isocyanate reactions, such as the use of N,N′-carbonyldiimidazole (CDI) to create carbamoyl (B1232498) imidazolium (B1220033) salts, could offer milder conditions and different substrate scopes. researchgate.net Similarly, exploring one-pot syntheses where different fragments are assembled sequentially could enhance efficiency. mdpi.com

Synthetic ApproachKey FeaturesPotential Advantages
Stereoselective Synthesis from Proline Utilizes readily available, chiral starting materials like (S)-proline or (R)-proline.High stereochemical control; well-established precedent in drug synthesis. nih.gov
Cyclization of Acyclic Precursors Builds the pyrrolidine ring from a linear molecule.Allows for diverse substituent placement; less reliant on proline's structure. mdpi.com
Advanced Urea Formation Employs modern reagents like CDI or explores one-pot procedures.Milder reaction conditions; potential for improved yields and efficiency. researchgate.netmdpi.com

Advanced Mechanistic Characterization at the Molecular and Cellular Levels

A critical future objective is to elucidate the mechanism of action of this compound. Understanding how this compound interacts with biological systems is fundamental to its development.

Target Identification : Initial efforts should involve broad-based screening to identify potential molecular targets. Given that related pyrrolidine-urea structures have shown activity as enzyme inhibitors (e.g., 11β-hydroxysteroid-dehydrogenase type 1) and receptor modulators (e.g., muscarinic agents), these target classes represent logical starting points. nih.govnih.gov

Biochemical and Biophysical Assays : Once a potential target is identified, detailed biochemical and biophysical assays will be necessary to characterize the interaction. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography can provide quantitative data on binding affinity, thermodynamics, and the precise binding mode at the atomic level. nih.gov

Cell-Based Assays : To understand the compound's effect in a biological context, a suite of cell-based assays should be developed. These assays can confirm target engagement within the cell, measure downstream signaling effects, and establish a link between molecular interaction and cellular phenotype.

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

Systematic chemical modification of the this compound scaffold is a promising avenue for developing analogues with improved pharmacological properties. A rational, structure-activity relationship (SAR) approach will be key.

Pyrrolidine Ring Substitution : The pyrrolidine ring offers multiple points for modification. Introducing substituents can alter the compound's conformation, lipophilicity, and potential for new interactions with a biological target.

Urea Moiety Modification : The urea group is a critical hydrogen-bond donor and acceptor. Modifying the N-methyl group to other alkyl or aryl substituents can fine-tune electronic properties and steric bulk. Furthermore, replacing the urea with isosteric groups like thiourea (B124793) or guanidine (B92328) could lead to compounds with different activity profiles. researchgate.net

Linker Optimization : The length and flexibility of the methylene (B1212753) linker between the pyrrolidine and urea moieties can be varied to optimize the spatial orientation of the two key structural motifs.

Studies on related urea and pyrrolidine compounds have shown that even small structural changes can dramatically alter biological activity, converting agonists into antagonists or significantly changing potency. nih.gov

Integration of High-Throughput Screening and Omics Data in Preclinical Research

To accelerate the discovery process, modern high-throughput methodologies should be integrated into the preclinical evaluation of this compound and its analogues.

High-Throughput Screening (HTS) : HTS allows for the rapid testing of large libraries of compounds to identify initial "hits" against a specific biological target or cellular phenotype. ewadirect.com This technology is essential for efficiently screening the diverse chemical libraries proposed in section 8.1. nih.gov Both target-based and whole-organism screens can be employed to discover novel activities. nih.gov

High-Throughput Virtual Screening : Complementing experimental screening, virtual screening uses computational models to predict the binding of compounds to a target protein. ewadirect.com This approach can prioritize which compounds to synthesize and test, saving time and resources. ewadirect.com

Omics Technologies : Integrating transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to compound treatment. This data can help elucidate the mechanism of action, identify off-target effects, and discover potential biomarkers of activity.

Design of Bifunctional Molecules Incorporating the Urea-Pyrrolidine Motif

The distinct chemical features of the urea and pyrrolidine moieties make this scaffold an excellent candidate for the design of bifunctional molecules. These are single molecules designed to interact with two different biological targets or to combine a targeting function with a catalytic or effector function.

A compelling example from organocatalysis involves molecules that combine a pyrrolidine unit and a urea or thiourea group. beilstein-journals.org In these systems, the pyrrolidine moiety acts as a nucleophilic component to activate carbonyl compounds via enamine formation, while the urea group functions as a hydrogen-bond donor to activate the other reactant. beilstein-journals.org This dual activation mode within a single molecule leads to high efficiency and stereoselectivity. beilstein-journals.org

Future research could apply this principle to therapeutic design. For instance, the pyrrolidine end of the molecule could be designed to bind to a specific protein, while the urea moiety could be engineered to interact with a second protein in a complex or to chelate a metal ion. This approach opens up possibilities for creating molecules with entirely new mechanisms of action, moving beyond simple target inhibition or activation.

Q & A

Q. How do pH and solvent choice influence the compound’s stability in biological assays?

  • Methodological Answer :
  • Buffered solutions : Use phosphate buffer (pH 6.8–7.4) to mimic physiological conditions and prevent urea degradation.
  • Avoid DMSO : Prefer ethanol or PEG-400 for stock solutions to minimize radical-mediated decomposition .

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